molecular formula C14H18N2O4S B4424399 6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Cat. No.: B4424399
M. Wt: 310.37 g/mol
InChI Key: DZOHYWWBNRKRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a complex organic compound that features a benzoxazinone core structure with a sulfonyl group attached to a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the attachment of the methylpiperidine moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups depending on the nucleophile or electrophile used .

Scientific Research Applications

6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include modulation of signal transduction pathways, inhibition of protein-protein interactions, or alteration of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(2-methylpiperidin-1-yl)sulfonyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-10-4-2-3-7-16(10)21(18,19)11-5-6-13-12(8-11)15-14(17)9-20-13/h5-6,8,10H,2-4,7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOHYWWBNRKRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 2
6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 3
6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 4
6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 5
6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
Reactant of Route 6
Reactant of Route 6
6-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.